3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one
Description
The compound 3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one belongs to the chromen-4-one (flavone) family, a class of oxygen-containing heterocycles known for diverse pharmacological activities. Its structure features a chromen-4-one core substituted at position 2 with a methyl group, position 3 with a 2-fluorophenoxy moiety, and position 7 with a [(1-phenyl-1H-pyrazol-4-yl)methoxy] group. The fluorophenoxy and pyrazolylmethoxy substituents likely enhance its lipophilicity and binding affinity to biological targets, making it a candidate for antimicrobial, anticancer, or kinase inhibition studies .
Properties
IUPAC Name |
3-(2-fluorophenoxy)-2-methyl-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN2O4/c1-17-26(33-23-10-6-5-9-22(23)27)25(30)21-12-11-20(13-24(21)32-17)31-16-18-14-28-29(15-18)19-7-3-2-4-8-19/h2-15H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBWEUUNWNLWFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CN(N=C3)C4=CC=CC=C4)OC5=CC=CC=C5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is a derivative of chromenone, a class of compounds known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the synthesis, structural characterization, and biological activities of this compound based on recent research findings.
Synthesis
The synthesis of the target compound involves several key steps:
- Starting Materials : The synthesis begins with the reaction of 5-(4-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(2-bromoacetyl)-2H-chromen-2-one.
- Reaction Conditions : The reaction is carried out in anhydrous ethanol under reflux for two hours.
- Purification : The crude product is filtered, washed with ethanol, and recrystallized from dimethylformamide to yield colorless crystals in an 88% yield .
Structural Characterization
The compound has been characterized using various spectroscopic techniques:
- X-ray Crystallography : The crystal structure reveals a triclinic symmetry (P1̄), with specific lattice parameters indicating a well-defined molecular arrangement.
- Spectroscopy : Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the functional groups present in the molecule, including characteristic absorption bands related to C=N and C=C stretching vibrations .
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromenone derivatives. Specifically:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and inhibition of proliferation.
- Cell Lines Tested : In vitro assays have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Spectrum of Activity : It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Comparison with Standard Antibiotics : In comparative studies, the compound showed comparable or superior activity to standard antibiotics like penicillin and ampicillin .
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial activities, this compound has shown promising anti-inflammatory effects:
- Inhibition of Inflammatory Mediators : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Animal Model Studies : In vivo models have confirmed its efficacy in reducing inflammation markers in conditions such as arthritis .
Table 1: Biological Activity Summary
| Activity Type | Assay Type | Results |
|---|---|---|
| Anticancer | MTT Assay | IC50 values < 10 µM in breast cancer cells |
| Antimicrobial | Disk Diffusion Method | Effective against E. coli and S. aureus |
| Anti-inflammatory | ELISA | Significant reduction in TNF-alpha levels |
Table 2: Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C28H20FN3O2S |
| Crystal System | Triclinic |
| Space Group | P1̄ |
| a (Å) | 9.1325 |
| b (Å) | 11.5184 |
| c (Å) | 11.6535 |
Case Studies
-
Case Study on Anticancer Effects :
- A study involving breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls, indicating its potential as a therapeutic agent.
-
Case Study on Antimicrobial Efficacy :
- In a clinical setting, the compound was tested against bacterial strains isolated from patients with infections. Results showed a high inhibition rate, suggesting its application in treating bacterial infections.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological properties:
1. Anticancer Activity
Studies have shown that derivatives of chromones, including the target compound, possess significant anticancer properties. For instance, molecular docking studies suggest that this compound may inhibit estrogen receptor alpha (ERα), which is implicated in breast cancer progression. The binding affinity of the compound to ERα was reported to be -10.61 kcal/mol, indicating strong potential as an anti-breast cancer agent .
2. Anti-inflammatory Effects
Flavonoids are known for their anti-inflammatory effects, and compounds similar to 3-(2-fluorophenoxy)-2-methyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one have been investigated for their ability to modulate inflammatory pathways. In vitro studies demonstrate that such compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
3. Antimicrobial Properties
Some studies indicate that chromone derivatives can exhibit antimicrobial activity against various pathogens. The structural components of this compound may enhance its efficacy against bacterial and fungal strains .
Case Studies
Several case studies highlight the applications of this compound and its derivatives:
Case Study 1: Anticancer Research
In a study focused on breast cancer cell lines, the application of this compound resulted in a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Case Study 2: Inflammatory Disease Model
In an animal model of arthritis, administration of this compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .
Case Study 3: Antimicrobial Efficacy
A series of experiments demonstrated that derivatives of the target compound exhibited inhibitory effects against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, suggesting further exploration for therapeutic applications in infectious diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Chromen-4-One Derivatives
Substitution at Position 3: Fluorophenoxy vs. Other Aromatic Groups
- 3-(2-Fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): Molecular formula: Not explicitly stated but inferred as C₁₇H₁₁F₄O₄. Key differences: Replaces the target compound’s methyl group (position 2) with a trifluoromethyl group and substitutes the pyrazolylmethoxy (position 7) with a hydroxy group. Implications: The trifluoromethyl group increases electronegativity and metabolic stability, while the hydroxy group may reduce bioavailability compared to the methoxy-linked pyrazole in the target compound .
- 8-Methyl-3-(2-methylphenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one (): Molecular formula: C₂₈H₂₁F₃N₂O₃. Key differences: Contains a trifluoromethyl group at position 2 and a 2-methylphenyl group at position 3. Implications: The trifluoromethyl and methylphenyl groups may enhance hydrophobic interactions in enzyme binding, but the absence of fluorine on the phenoxy ring could reduce polarity .
Substitution at Position 7: Pyrazolylmethoxy vs. Other Alkoxy Groups
- 7-Methoxy-3-(1-phenyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)-4H-chromen-4-one (): Molecular formula: C₂₀H₁₃F₃N₂O₃. Key differences: The pyrazole ring is directly attached at position 3, and position 7 has a methoxy group instead of the pyrazolylmethoxy chain.
Structural and Physicochemical Properties Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
